

Application Notes and Protocols: Chiral Separation of Lansoprazole Enantiomers and Metabolites

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Compound of Interest		
Compound Name:	Lansoprazole Sulfone	
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Introduction

Lansoprazole is a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders.[1] It contains a chiral sulfoxide group, and therefore exists as two enantiomers: the R-(+)-enantiomer (dexlansoprazole) and the S-(-)-enantiomer.[2] The enantiomers of lansoprazole exhibit stereoselective pharmacokinetics, with the R-(+)-enantiomer generally showing a higher plasma concentration and a lower clearance rate than the S-(-)-enantiomer. [2][3] This is primarily due to the stereoselective metabolism by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[4][5][6]

The main metabolites of lansoprazole include 5-hydroxy lansoprazole and **lansoprazole sulfone**.[1][6][7] The hydroxylation pathway, primarily mediated by CYP2C19, is a major route of metabolism and is stereoselective, favoring the S-enantiomer.[5][8] Consequently, accurate and robust analytical methods for the chiral separation of lansoprazole enantiomers and their metabolites are crucial for pharmacokinetic studies, drug development, and quality control.

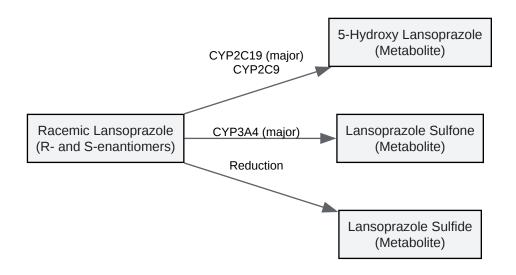
This document provides detailed application notes and protocols for the chiral separation of lansoprazole enantiomers and their metabolites using High-Performance Liquid



Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Metabolic Pathway of Lansoprazole

Lansoprazole undergoes extensive metabolism in the liver, primarily catalyzed by CYP2C19 and CYP3A4 enzymes.[1][4] The main metabolic pathways are hydroxylation to form 5-hydroxy lansoprazole and oxidation to form **lansoprazole sulfone**.[6][7] Another identified metabolite is lansoprazole sulfide.[7] The metabolism is stereoselective, with the S-enantiomer being metabolized more rapidly, particularly through the hydroxylation pathway.[5][9]



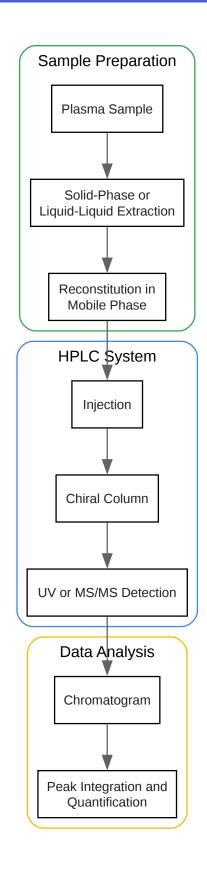
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Caption: Metabolic pathway of lansoprazole.

Chiral Separation Techniques and Protocols High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the chiral separation of lansoprazole and its metabolites due to the availability of various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective.[3]





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Caption: General workflow for HPLC-based chiral analysis.



This method allows for the simultaneous quantification of lansoprazole enantiomers, 5-hydroxylansoprazole enantiomers, and **lansoprazole sulfone** in human plasma.[10][11]

- Sample Preparation (Solid-Phase Extraction):
 - Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
 - To 100 μL of plasma, add the internal standard and vortex.
 - Load the plasma sample onto the conditioned cartridge.
 - Wash the cartridge with 1 mL of water.
 - Elute the analytes with 1 mL of methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
- HPLC Conditions:
 - Column: Chiral CD-Ph column
 - Mobile Phase: 0.5M Sodium Perchlorate (NaClO₄): Acetonitrile: Methanol (6:3:1, v/v/v)
 - Flow Rate: 0.8 mL/min
 - Column Temperature: 40°C
 - Detection: UV at 285 nm
 - Injection Volume: 20 μL

This highly sensitive method is suitable for pharmacokinetic studies.[12]

- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma, add the internal standard (e.g., esomeprazole).



- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
- Inject a portion of the supernatant.
- LC-MS/MS Conditions:
 - Column: Chiralpak IC (150 mm × 4.6 mm, 5 μm)
 - Mobile Phase: 10 mM Ammonium Acetate (0.05% Acetic Acid): Acetonitrile (50:50, v/v)
 - Flow Rate: 0.8 mL/min
 - Column Temperature: 30°C
 - Detection: Tandem Mass Spectrometry (MS/MS) with ESI+
 - MRM Transitions: Lansoprazole (m/z 370.1 \rightarrow 252.1), Esomeprazole (IS) (m/z 346.1 \rightarrow 198.1)

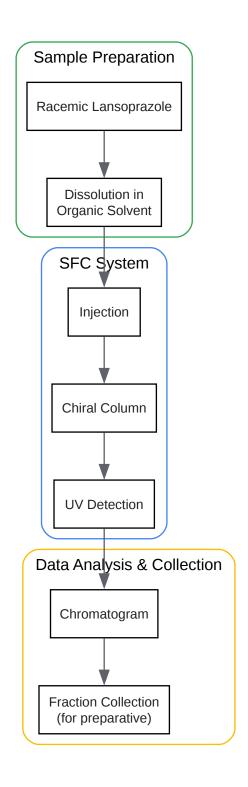


Method/Colum n	Analyte	Retention Time (min)	Resolution (Rs)	Reference
Protocol 1	R-(+)- Lansoprazole	~18	\multirow{2}{} {>1.5}	[10]
Chiral CD-Ph	S-(-)- Lansoprazole	~21	[10]	_
Lansoprazole Sulfone	~12	-	[10]	_
R-(+)-5-OH- Lansoprazole	~14	\multirow{2}{} {>1.5}	[10]	_
S-(-)-5-OH- Lansoprazole	~16	[10]		
Protocol 2	R-(+)- Lansoprazole	~7.5	\multirow{2}{} {>2.0}	[12]
Chiralpak IC	S-(-)- Lansoprazole	~8.5	[12]	
Other Method	R-(+)- Lansoprazole	~5.8	\multirow{2}{} {2.0}	[13]
Chiralpak ID	S-(-)- Lansoprazole	~6.7	[13]	

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster separations and higher efficiency with reduced solvent consumption.[14] It is particularly well-suited for the preparative separation of enantiomers.[15][16]





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Caption: General workflow for SFC-based chiral separation.

This protocol is designed for the fractionation of lansoprazole enantiomers to obtain high enantiomeric purity.[15][16]



• Sample Preparation:

• Prepare a solution of racemic lansoprazole in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 3 to 6 g/L.

• SFC Conditions:

Column: Chiralpak AD

• Mobile Phase: Supercritical CO2 with an organic modifier (e.g., methanol or ethanol)

Flow Rate: 2-5 mL/min

Column Temperature: 35-40°C

o Back Pressure: 100-200 bar

o Detection: UV at 285 nm

Injection Volume: 1-4 mL (for semipreparative scale)

Column	Mobile Phase Modifier	Temperatur e (°C)	Back Pressure (bar)	Production Rate (mg/min) (Purity >99.9%)	Reference
Chiralpak AD	Ethanol	40	150	First Eluted Enantiomer: 0.025	[15][16]
Second Eluted Enantiomer: 0.090	[15][16]				

Capillary Electrophoresis (CE)

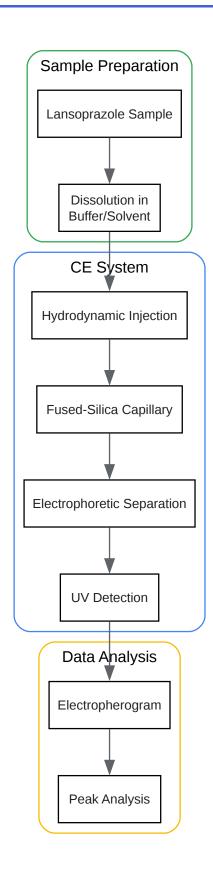


Methodological & Application

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CE offers high separation efficiency and minimal sample consumption. Chiral separation in CE is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[17][18]





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Caption: General workflow for CE-based chiral analysis.



This optimized method provides baseline separation of lansoprazole enantiomers.[17][18][19]

- Sample Preparation:
 - Dissolve the lansoprazole sample in a suitable solvent (e.g., methanol) to the desired concentration.
- CE Conditions:
 - Capillary: Fused-silica, uncoated (e.g., 50 μm i.d., 375 μm o.d., total length 50 cm, effective length 40 cm)
 - Background Electrolyte (BGE): 25 mM Phosphate buffer (pH 7.0) containing 10 mM sulfobutyl-ether-β-CD and 20 mM y-CD

Voltage: +20 kV

Temperature: 17°C

Injection: Hydrodynamic injection at 50 mbar for 3 seconds

Detection: UV at 210 nm

Chiral Selector System	Migration Order	Resolution (Rs)	Reference
10 mM Sulfobutyl- ether-β-CD / 20 mM y- CD	S-enantiomer migrates first	2.91	[17][18][19]

Summary and Conclusion

The choice of analytical technique for the chiral separation of lansoprazole and its metabolites depends on the specific application.

 HPLC with chiral stationary phases is a versatile and robust method for both quantitative analysis in biological matrices and quality control. LC-MS/MS offers the highest sensitivity for pharmacokinetic studies.[12]



- SFC excels in providing fast separations and is an environmentally friendly option, making it ideal for high-throughput screening and preparative-scale purification.[14][20]
- CE provides high-resolution separations with minimal sample and reagent consumption, making it a valuable tool for purity testing and method development.[17][18]

The detailed protocols and comparative data presented in these application notes serve as a comprehensive guide for researchers and scientists working on the stereoselective analysis of lansoprazole.

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